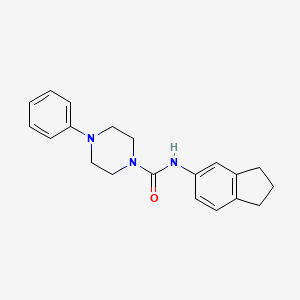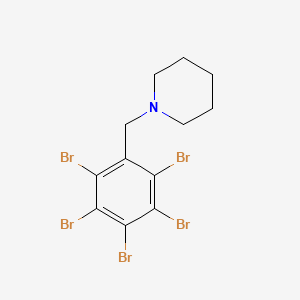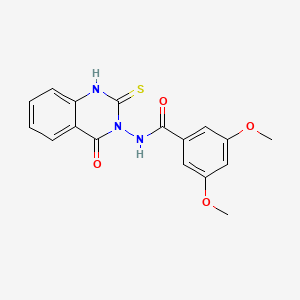
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide
概要
説明
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety fused with a piperazine ring and a phenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
準備方法
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The synthetic route often includes:
Step 1: Formation of the indene moiety through cyclization reactions.
Step 2: Introduction of the piperazine ring via nucleophilic substitution reactions.
Step 3: Coupling of the phenyl group to the piperazine ring using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often utilizing high-throughput synthesis techniques and advanced purification methods such as chromatography.
化学反応の分析
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment.
類似化合物との比較
N-(2,3-dihydro-1H-inden-5-yl)-4-phenyl-1-piperazinecarboxamide can be compared with similar compounds such as:
- N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide
- 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone
These compounds share structural similarities but differ in their functional groups and overall chemical properties
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-18-10-9-16-5-4-6-17(16)15-18)23-13-11-22(12-14-23)19-7-2-1-3-8-19/h1-3,7-10,15H,4-6,11-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFUMQRLXZUKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine dihydrochloride](/img/structure/B4703756.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)
![2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4703770.png)
![METHYL 4-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B4703776.png)
![3,6-dichloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4703789.png)

![2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4703798.png)
![2-({2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}SULFANYL)ACETIC ACID](/img/structure/B4703812.png)
![N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4703824.png)
![2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4703844.png)

![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4703849.png)
![1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE](/img/structure/B4703852.png)
